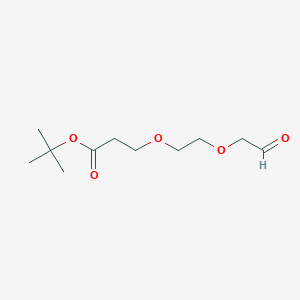
Ethyl 5-bromo-4-nitro-1H-indazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-bromo-4-nitro-1H-indazole-3-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound, in particular, is characterized by the presence of bromine and nitro functional groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-4-nitro-1H-indazole-3-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 4-nitro-1H-indazole-3-carboxylate followed by esterification with ethanol to introduce the ethyl group . The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-bromo-4-nitro-1H-indazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Hydrogen gas and catalysts: Used for the reduction of the nitro group.
Acids or bases: Used for ester hydrolysis.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted indazole derivatives can be formed.
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Carboxylic Acids: Hydrolysis of the ester group results in carboxylic acids.
Aplicaciones Científicas De Investigación
Ethyl 5-bromo-4-nitro-1H-indazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents with anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound is used in studies to understand the biological activities of indazole derivatives and their interactions with biological targets.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of Ethyl 5-bromo-4-nitro-1H-indazole-3-carboxylate is primarily related to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . Additionally, the bromine atom can participate in halogen bonding interactions, influencing the compound’s binding affinity to target proteins .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 5-bromo-1H-indazole-3-carboxylate: Lacks the nitro group, which affects its reactivity and biological activity.
Ethyl 4-nitro-1H-indazole-3-carboxylate: Lacks the bromine atom, resulting in different chemical properties and applications.
Uniqueness
Ethyl 5-bromo-4-nitro-1H-indazole-3-carboxylate is unique due to the presence of both bromine and nitro functional groups, which confer distinct reactivity and biological activities. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C10H8BrN3O4 |
|---|---|
Peso molecular |
314.09 g/mol |
Nombre IUPAC |
ethyl 5-bromo-4-nitro-1H-indazole-3-carboxylate |
InChI |
InChI=1S/C10H8BrN3O4/c1-2-18-10(15)8-7-6(12-13-8)4-3-5(11)9(7)14(16)17/h3-4H,2H2,1H3,(H,12,13) |
Clave InChI |
BRZQNSAOSIFCGX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NNC2=C1C(=C(C=C2)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-Methyl[1]benzothieno[3,2-d][1,2,3]triazin-4-amine](/img/structure/B13929049.png)


![5-[[2-(2-Naphthalenyloxy)ethyl]oxy]-alpha-oxo-2-thiopheneacetic acid](/img/structure/B13929065.png)




![5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-methylaniline](/img/structure/B13929089.png)
